molecular formula C7H4Br2FNO B1375580 2,4-Dibromo-6-fluorobenzamide CAS No. 904285-17-2

2,4-Dibromo-6-fluorobenzamide

Cat. No.: B1375580
CAS No.: 904285-17-2
M. Wt: 296.92 g/mol
InChI Key: UCOOEWMHYXUNJA-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-fluorobenzamide is a chemical compound with the molecular formula C7H4Br2FNO. It has a molecular weight of 296.92 .


Synthesis Analysis

The synthesis of this compound involves several steps. In one method, tetrahydrofuran, potassium tert-butoxide, petroleum ether, 3,5-difluorobromobenzene, DMF, and n-butyllithium are used to produce 4-bromo-2,6-difluorobenzaldehyde. Then, methanoic acid, 4-bromo-2,6-difluorobenzaldehyde, and hydroxylamine hydrochloride are used to prepare the 4-bromo-2,6-difluorobenzonitrile .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C7H4Br2FNO/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H2,11,12). The InChI key is UCOOEWMHYXUNJA-UHFFFAOYSA-N .

Scientific Research Applications

Charge Density Analysis in Molecular Crystals

A study by Hathwar and Row (2011) focused on the experimental charge density distribution in compounds like 2-chloro-4-fluorobenzoic acid and 4-fluorobenzamide. These compounds, related to 2,4-Dibromo-6-fluorobenzamide, displayed specific intermolecular interactions, crucial for understanding molecular behavior in crystals (Hathwar & Row, 2011).

Synthesis of Fluorobenzamides for Antimicrobial Use

Desai, Rajpara, and Joshi (2013) synthesized new derivatives of fluorobenzamides, which show significant antimicrobial activities. The presence of fluorine atoms, as seen in this compound, was essential for enhancing antimicrobial activity (Desai, Rajpara, & Joshi, 2013).

Synthesis of Benzamide Derivatives for Pharmaceutical Applications

The synthesis of 2,4-Dibromo-5-fluorobenzonitrile by Zhen Qiong et al. (1998) is relevant as it can be used in creating intermediates for fluoroquinolones, demonstrating the pharmaceutical synthesis applications of related compounds (Zhen Qiong et al., 1998).

Application in Imaging Technology

Shiue et al. (1997) developed fluorobenzamide derivatives as sigma receptor ligands for positron emission tomography (PET) imaging. These findings indicate the potential of this compound in diagnostic imaging applications (Shiue et al., 1997).

Development of Anti-Inflammatory and Analgesic Agents

Halim et al. (2021) synthesized 4-fluorobenzamide derivatives, demonstrating potent anti-inflammatory and analgesic activities. This research shows potential applications of this compound in developing new nonsteroidal anti-inflammatory drugs (NSAIDs) (Halim et al., 2021).

Safety and Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust, fume, gas, mist, vapors, or spray, and washing thoroughly after handling .

Properties

IUPAC Name

2,4-dibromo-6-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2FNO/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOOEWMHYXUNJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)N)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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